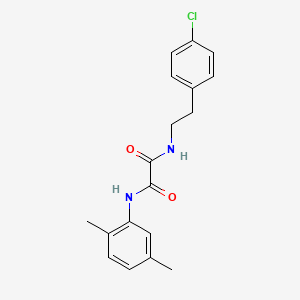

![molecular formula C25H22N4O2S2 B2490228 7-(4-fluorophenyl)-6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1215664-85-9](/img/structure/B2490228.png)

7-(4-fluorophenyl)-6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

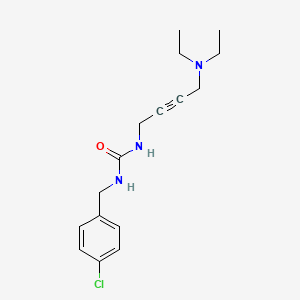

Quinazolinone derivatives are a class of heterocyclic compounds known for their broad spectrum of biological activities and applications in drug design and development. The compound , belonging to this class, likely exhibits unique physical and chemical properties due to its fluorophenyl groups and oxadiazole moiety.

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves multi-step chemical reactions, starting from simple precursors such as anthranilamide or anthranilonitrile. Techniques like cyclization, substitution, and condensation are commonly employed. For instance, the synthesis of related compounds involves reactions between guanidine hydrochloride and α,β-unsaturated ketones to generate novel derivatives with potential biological activities (Sun et al., 2019).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized using techniques like X-ray diffraction, NMR spectroscopy, and DFT calculations. These methods help in determining the compound's precise geometric parameters, molecular electrostatic potential, and frontier molecular orbitals. For example, the crystal structure of a synthesized quinazolinone derivative was elucidated, revealing its interaction with biological targets (Geesi et al., 2020).

Chemical Reactions and Properties

Quinazolinone derivatives undergo various chemical reactions, including cyclization and S-arylation, to introduce different substituents into the molecule. These reactions not only modify the compound's chemical structure but also its biological activity and interaction with biological targets. The synthesis approach often features high conversion rates and short reaction times (Geesi et al., 2020).

Aplicaciones Científicas De Investigación

Antitumor Activity

A key application of this compound is in antitumor research. Fluoroquinolone derivatives, like the compound , have shown potential in transforming from antibacterial agents to antitumor compounds. Studies have indicated that these compounds exhibit significant antitumor activity against various cancer cell lines. For example, derivatives with oxadiazole thione Mannch bases displayed notable anticancer activities in vitro against Hep-3B cancer cell lines, outperforming the parent compound in efficacy (Hu Guoqianga, 2012). Similarly, other studies found that bis-oxadiazole methylsulfides and their N-methyl derivatives demonstrated potential anticancer activities with IC50 values below 25.0 μmol/L (Cao Tie-yao, 2012).

Antibacterial and Antimicrobial Properties

The compound also shows promising results in antibacterial research. Quinazoline derivatives have been evaluated for their antibacterial activity. For instance, novel 6-fluoro-7-(cyclic amino)-2-(thioxo or oxo)-3-substituted quinazolin-4-ones, despite being inactive against some tested bacterial strains, exhibited moderate activity against DNA-PK at 10 µM (Jacob T. Heppell, J. Al-Rawi, 2015). Another study involving microwave-assisted synthesis of new quinolone derivatives demonstrated their effective antibacterial activity against various strains (M. Kidwai, P. Misra, R. Kumar, R. K. Saxena, Rani Gupta, S. Bradoo, 1998).

Antioxidant and Cytotoxic Activities

The compound's derivatives have been explored for their antioxidant and cytotoxic activities. A study on polyphenolic derivatives of quinazolin-4(3H)-one revealed these compounds showed higher cytotoxicity against cancerous cell types and significant antioxidant activity compared to ascorbic acid and Trolox (Raluca Pele, Gabriel Marc, Ioana Ionuț, C. Nastasă, Ionel Fizeșan, A. Pîrnău, L. Vlase, M. Palage, S. Oniga, O. Oniga, 2022).

Antipsychotic and Anticonvulsant Activities

Research has also indicated potential applications in antipsychotic and anticonvulsant treatments. For example, a study involving the synthesis of thiadiazolylpyridinyl/Indolylisoxazolyl quinazolinone-4-ones showed these compounds exhibited promising antipsychotic and anticonvulsant activities (H. Kaur, S. Saxena, Ashok Kumar, 2010).

Antimicrobial and Antitumor Evaluations

The compound has been a subject in the synthesis of various derivatives that exhibit both antimicrobial and antitumor activities. Derivatives synthesized from ciprofloxacin showed promising results in these areas (Alagarsamy, R. Appani, M. T. Sulthana, B. Narendar, V. Solomon, 2016).

Propiedades

IUPAC Name |

2-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-ethyl-6-phenylthieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O2S2/c1-4-29-24(30)22-19(13-20(33-22)17-8-6-5-7-9-17)26-25(29)32-14-21-27-23(28-31-21)18-11-10-15(2)16(3)12-18/h5-13H,4,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYUDJNLKKYPSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=NC(=NO4)C5=CC(=C(C=C5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2490145.png)

![N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]but-2-ynamide](/img/structure/B2490148.png)

![3-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/no-structure.png)

![(E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2490156.png)

![Ethyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2490162.png)

![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2490163.png)

![Ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate;hydrochloride](/img/structure/B2490168.png)